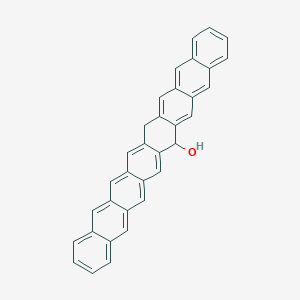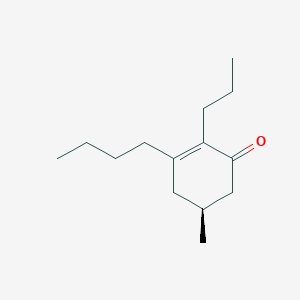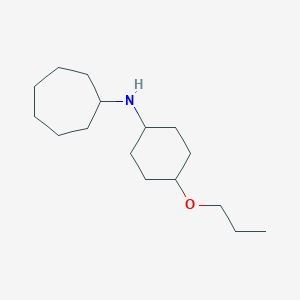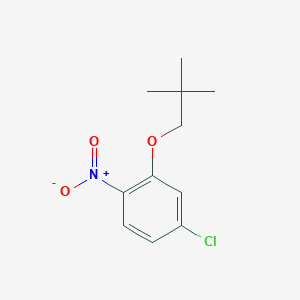
7,18-Dihydrooctacen-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,18-Dihydrooctacen-7-OL is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific molecular configuration, which includes multiple double bonds and a hydroxyl group. Its distinct properties make it a subject of study in organic chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-Dihydrooctacen-7-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of specific catalysts and reagents to facilitate the addition of hydroxyl groups and the formation of double bonds. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required product quality.
Análisis De Reacciones Químicas
Types of Reactions
7,18-Dihydrooctacen-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7,18-Dihydrooctacen-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various physiological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,18-Dihydrooctacen-7-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
7,18-Dihydroxykaurenolide: Shares a similar hydroxyl group but differs in its overall structure and reactivity.
7,8-Dihydroxyflavone: Contains hydroxyl groups and double bonds but has a different core structure.
Uniqueness
7,18-Dihydrooctacen-7-OL stands out due to its specific arrangement of double bonds and hydroxyl group, which confer unique chemical and biological properties
Propiedades
Número CAS |
919272-98-3 |
|---|---|
Fórmula molecular |
C34H22O |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),3,5,7,9,11,13,15,18,20,22,24,26,28,30,32-hexadecaen-2-ol |
InChI |
InChI=1S/C34H22O/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34-35H,17H2 |
Clave InChI |
FSLIRPDKJDEMSA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)



![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)



![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)


